molecular formula C28H27N3O5S B11676383 Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate

Cat. No.: B11676383
M. Wt: 517.6 g/mol
InChI Key: XLHCMRPRTSCVHR-UHFFFAOYSA-N
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Description

Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound with a unique structure that includes a methoxyphenyl group, a phenylethyl group, and a thioxoimidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzaldehyde with phenylethylamine to form an imine intermediate. This intermediate is then reacted with thiourea and acetic anhydride to form the thioxoimidazolidinone ring. The final step involves the acetylation of the resulting compound with methyl 4-aminobenzoate under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The thioxoimidazolidinone moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-({[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is unique due to its specific structural features, such as the thioxoimidazolidinone ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C28H27N3O5S

Molecular Weight

517.6 g/mol

IUPAC Name

methyl 4-[[2-[1-(4-methoxyphenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C28H27N3O5S/c1-35-23-14-12-22(13-15-23)31-26(33)24(30(28(31)37)17-16-19-6-4-3-5-7-19)18-25(32)29-21-10-8-20(9-11-21)27(34)36-2/h3-15,24H,16-18H2,1-2H3,(H,29,32)

InChI Key

XLHCMRPRTSCVHR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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